An In-depth Technical Guide to 3-Dodecanol: Chemical Properties, Structure, and Applications in Pharmaceutical Development
An In-depth Technical Guide to 3-Dodecanol: Chemical Properties, Structure, and Applications in Pharmaceutical Development
This guide provides a comprehensive technical overview of 3-Dodecanol, a secondary fatty alcohol with growing relevance in various scientific and industrial sectors, including pharmaceutical and cosmetic applications. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical identity, physicochemical properties, synthesis, and potential as a pharmaceutical excipient.
Introduction to 3-Dodecanol: A Versatile Secondary Alcohol
3-Dodecanol, a 12-carbon secondary alcohol, is a member of the fatty alcohol family.[1][2] Unlike its primary alcohol isomer, 1-dodecanol, the hydroxyl group in 3-Dodecanol is located on the third carbon atom of the dodecane chain.[1] This structural difference significantly influences its physical and chemical properties, making it a subject of interest for various applications where specific solvency, lubricity, and biocompatibility are required. Its molecular structure consists of a dodecane backbone with a hydroxyl group at the C-3 position, rendering it a chiral molecule.
Physicochemical and Structural Properties of 3-Dodecanol
A thorough understanding of the physicochemical properties of 3-Dodecanol is essential for its effective application in research and formulation development.
Physical and Chemical Properties
The physical and chemical characteristics of 3-Dodecanol are summarized in the table below, with data compiled from various authoritative sources.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₂₆O | [1] |
| Molecular Weight | 186.34 g/mol | [1] |
| Appearance | Colorless liquid or waxy solid | [3] |
| Melting Point | 25 °C | [3] |
| Boiling Point | 245-246 °C (estimated) | [3] |
| Density | 0.822 g/cm³ (estimated) | |
| CAS Number | 10203-30-2 | [1] |
| Solubility | Insoluble in water; soluble in organic solvents | [3] |
Molecular Structure
The structural formula of 3-Dodecanol is CH₃(CH₂)₈CH(OH)CH₂CH₃. The presence of a stereocenter at the third carbon atom means that 3-Dodecanol can exist as two enantiomers, (R)-3-Dodecanol and (S)-3-Dodecanol.
Caption: 2D Chemical Structure of 3-Dodecanol.
Spectroscopic Analysis of 3-Dodecanol
Spectroscopic data is crucial for the unequivocal identification and characterization of 3-Dodecanol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While a publicly available, fully assigned experimental spectrum for 3-Dodecanol is not readily accessible, predicted chemical shifts and general principles for similar long-chain secondary alcohols can provide valuable insights.
-
¹H NMR: The proton spectrum is expected to show a complex multiplet for the proton on the carbon bearing the hydroxyl group (CH-OH) around 3.5-3.8 ppm. The methyl protons of the ethyl group (CH₂CH₃ ) would appear as a triplet around 0.9 ppm, while the terminal methyl group of the nonyl chain would also be a triplet in a similar region. The numerous methylene (CH₂) protons along the chain would produce overlapping multiplets in the 1.2-1.6 ppm range. The methylene protons adjacent to the carbinol carbon would likely be shifted slightly downfield.
-
¹³C NMR: The carbon attached to the hydroxyl group (C-3) is expected to have a chemical shift in the range of 65-75 ppm. The terminal methyl carbons would appear at the most upfield region (around 10-20 ppm). The other methylene carbons of the alkyl chain would have signals in the 20-40 ppm range. Due to the similarity of their chemical environments, some of the central methylene carbons in the long nonyl chain may have very close or overlapping chemical shifts.[4][5][6]
Infrared (IR) Spectroscopy
The IR spectrum of 3-Dodecanol would be characterized by the following key absorption bands:
-
A strong, broad peak in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the hydroxyl group, indicating intermolecular hydrogen bonding.
-
Strong C-H stretching vibrations just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹), corresponding to the alkyl chains.
-
A C-O stretching vibration in the fingerprint region, typically between 1050 and 1150 cm⁻¹, which is characteristic of secondary alcohols.
Mass Spectrometry (MS)
In electron ionization mass spectrometry (EI-MS), the molecular ion peak (M⁺) for 3-Dodecanol (m/z 186) may be weak or absent.[7] The fragmentation pattern would likely be dominated by:
-
Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen atom is a common fragmentation pathway for alcohols.[7] For 3-Dodecanol, this would result in the loss of an ethyl radical (•CH₂CH₃) to give a fragment at m/z 157, or the loss of a nonyl radical (•C₉H₁₉) to give a fragment at m/z 59.
-
Dehydration: Loss of a water molecule (H₂O) from the molecular ion would produce a peak at m/z 168.[7]
-
Hydrocarbon fragmentation: A series of peaks separated by 14 mass units (CH₂) corresponding to the fragmentation of the long alkyl chain.[7]
Caption: Key Fragmentation Pathways of 3-Dodecanol in EI-MS.
Synthesis of 3-Dodecanol
A reliable and scalable synthesis of 3-Dodecanol is crucial for its availability in research and industrial applications. The Grignard reaction is a classic and highly effective method for the preparation of secondary alcohols.
Grignard Synthesis Protocol
This protocol outlines the synthesis of 3-Dodecanol via the reaction of a nonyl Grignard reagent with propanal.
Materials:
-
1-Bromononane
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Propanal
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Preparation of the Grignard Reagent:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.
-
Add a small crystal of iodine to activate the magnesium.
-
Add a solution of 1-bromononane in anhydrous diethyl ether dropwise to the magnesium turnings with gentle stirring.
-
The reaction is initiated by gentle warming and is maintained at a gentle reflux until most of the magnesium has reacted.
-
-
Reaction with Propanal:
-
Cool the Grignard reagent solution in an ice bath.
-
Add a solution of propanal in anhydrous diethyl ether dropwise to the stirred Grignard reagent.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.
-
-
Work-up and Purification:
-
Quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Separate the ethereal layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude 3-Dodecanol by vacuum distillation.
-
Caption: Grignard Synthesis of 3-Dodecanol.
Applications in Drug Development
Long-chain fatty alcohols, including 3-Dodecanol, are gaining attention in pharmaceutical formulations due to their unique properties that can enhance drug delivery and stability.
Role as a Pharmaceutical Excipient
-
Penetration Enhancer: Fatty alcohols are known to act as penetration enhancers in topical and transdermal drug delivery systems.[8][9][10][11][12] They can reversibly disrupt the highly organized structure of the stratum corneum, the main barrier of the skin, thereby facilitating the permeation of active pharmaceutical ingredients (APIs). The lipophilic nature of 3-Dodecanol allows it to integrate into the lipid matrix of the stratum corneum, increasing its fluidity and permeability.
-
Solubilizing Agent and Co-solvent: For poorly water-soluble drugs, 3-Dodecanol can act as a solubilizing agent in lipid-based formulations for oral or parenteral administration.[13][14][15][16] Its ability to dissolve lipophilic APIs can improve drug loading and bioavailability.
-
Emollient and Emulsion Stabilizer: In topical formulations such as creams and lotions, 3-Dodecanol can function as an emollient, providing a moisturizing and lubricating effect on the skin. It can also contribute to the stability of emulsions by acting as a co-emulsifier.
Potential in Advanced Drug Delivery Systems
The unique physicochemical properties of 3-Dodecanol make it a candidate for use in novel drug delivery systems, such as:
-
Nanoemulsions and Microemulsions: As an oil phase component, 3-Dodecanol can be used to formulate nanoemulsions and microemulsions, which can enhance the solubility and absorption of poorly soluble drugs.
-
Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): 3-Dodecanol could potentially be incorporated as a liquid lipid in NLCs to create a less ordered lipid matrix, which can increase drug loading and prevent drug expulsion during storage.
Safety and Toxicology
The safety profile of 3-Dodecanol is a critical consideration for its use in pharmaceutical products. Generally, long-chain fatty alcohols are considered to have low acute toxicity.[17] However, as with any chemical, a thorough evaluation of its toxicological profile is necessary.
-
Irritation: Like other fatty alcohols, 3-Dodecanol may cause mild skin and eye irritation, particularly at high concentrations.[18] Formulation optimization is key to minimizing these effects.
-
Sensitization: The potential for skin sensitization should be evaluated for any new formulation containing 3-Dodecanol.
-
Systemic Toxicity: For applications where systemic absorption is possible (e.g., transdermal delivery or parenteral administration), the systemic toxicity of 3-Dodecanol needs to be carefully assessed. Studies on related long-chain alcohols suggest that they are generally well-tolerated at the concentrations used in pharmaceutical formulations.[2][17]
Conclusion
3-Dodecanol is a versatile secondary fatty alcohol with a range of physicochemical properties that make it an attractive candidate for various applications in the pharmaceutical industry. Its potential as a penetration enhancer, solubilizing agent, and component of advanced drug delivery systems warrants further investigation. A comprehensive understanding of its chemical structure, spectroscopic properties, and synthesis is essential for its effective utilization. As with all pharmaceutical excipients, a thorough evaluation of its safety and compatibility with active pharmaceutical ingredients is paramount for the development of safe and effective drug products.
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